![molecular formula C11H24O2Si B14255566 (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one CAS No. 325690-10-6](/img/structure/B14255566.png)
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one: is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a pentan-3-one backbone. This compound is often used in organic synthesis due to its stability and the ease with which the TBS group can be removed under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows: [ \text{R-OH} + \text{TBSCl} + \text{Base} \rightarrow \text{R-OTBS} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBS group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, in dichloromethane.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols.
Substitution: Deprotected alcohols or other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for alcohols in multi-step organic synthesis.
- Employed in the synthesis of complex natural products and pharmaceuticals.
Biology:
- Utilized in the modification of biomolecules for research purposes.
Medicine:
- Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one primarily involves the protection of hydroxyl groups. The TBS group stabilizes the hydroxyl group by forming a silicon-oxygen bond, which is resistant to many reaction conditions. This protection allows for selective reactions to occur at other functional groups in the molecule. The TBS group can be removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilyl chloride (TBSCl): Used for the protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride (TBDPSCl): Another silyl protecting group with similar applications but offers greater steric hindrance.
Trimethylsilyl chloride (TMSCl): A smaller silyl protecting group used for similar purposes but less stable than TBS.
Uniqueness:
Stability: The TBS group provides a good balance between stability and ease of removal.
Selectivity: Offers selective protection of hydroxyl groups in the presence of other functional groups.
Versatility: Widely used in various fields of research and industry due to its robust nature.
Propriétés
Numéro CAS |
325690-10-6 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
(2R)-2-[tert-butyl(dimethyl)silyl]oxypentan-3-one |
InChI |
InChI=1S/C11H24O2Si/c1-8-10(12)9(2)13-14(6,7)11(3,4)5/h9H,8H2,1-7H3/t9-/m1/s1 |
Clé InChI |
HEVXJGZUJJYJPH-SECBINFHSA-N |
SMILES isomérique |
CCC(=O)[C@@H](C)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCC(=O)C(C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


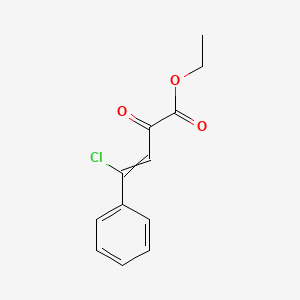

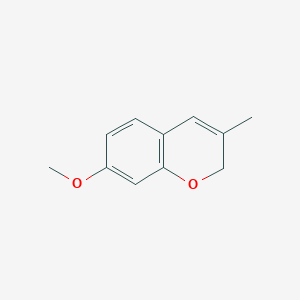
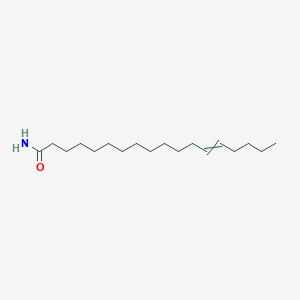
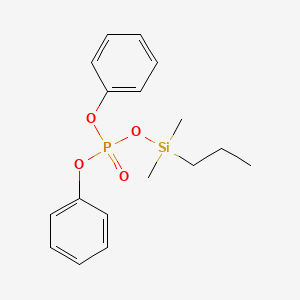
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
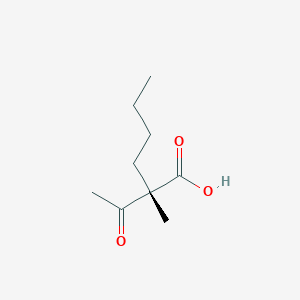
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
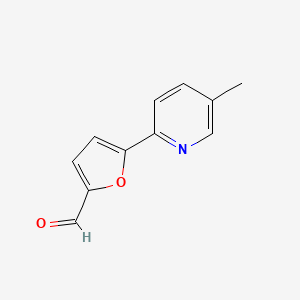
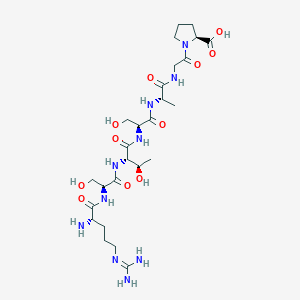
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
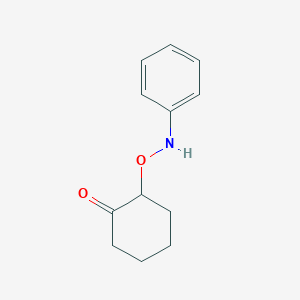
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
